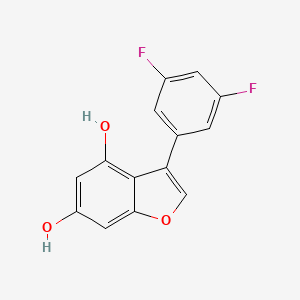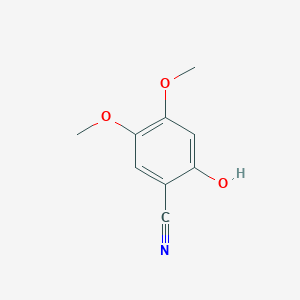
Br(CH2)11Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-bromododecane-12-chloride (Br(CH₂)₁₁Cl) is an organic halide with a twelve-carbon chain, where one end is substituted with a bromine atom and the other end with a chlorine atom. This compound is a member of the alkyl halides family and is often used in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .
化学反应分析
Types of Reactions
Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.
Elimination: Alkenes such as dodecene.
科学研究应用
作用机制
The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1-bromododecane: Similar structure but lacks the chlorine atom, making it less versatile in dual functionalization reactions.
1-chlorododecane: Similar structure but lacks the bromine atom, which affects its reactivity and selectivity in certain reactions.
1,12-dibromododecane: Contains two bromine atoms, making it more reactive in substitution reactions but less selective in dual functionalization.
Uniqueness
1-bromododecane-12-chloride is unique due to its dual halogen functionality, allowing for selective reactions at both ends of the carbon chain. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
属性
分子式 |
C11H22BrCl |
|---|---|
分子量 |
269.65 g/mol |
IUPAC 名称 |
1-bromo-11-chloroundecane |
InChI |
InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI 键 |
OCLLKSXVNIXXHE-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCl)CCCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7,8-difluoroimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8349238.png)
![5-(3,3-Diphenylpropanoyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B8349248.png)
![4-amino-3-[N-(2-chlorobenzyl)amino]benznitrile](/img/structure/B8349254.png)




![1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B8349307.png)






